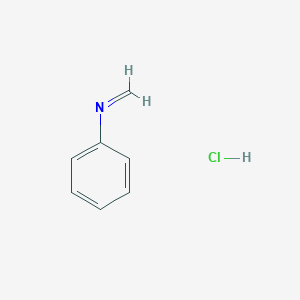
N-Methyleneaniline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyleneaniline Hydrochloride is an organic compound with the chemical formula C₇H₉N·HCl. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is typically found as a colorless to yellow liquid and is known for its weak ammonia-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of dyes, agrochemicals, and other organic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyleneaniline Hydrochloride can be synthesized through several methods. One common method involves the methylation of aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of nitrobenzene followed by methylation. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyleneaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylbenzoquinone imine.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: N-methylbenzoquinone imine.
Reduction: N-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyleneaniline Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyleneaniline Hydrochloride involves its ability to undergo methylation reactions. The compound acts as a methylating agent, transferring its methyl group to other molecules. This process is facilitated by the presence of catalysts, such as cyclometalated ruthenium complexes, which lower the activation energy required for the reaction . The molecular targets and pathways involved include the formation of reactive intermediates, such as methoxy groups or dimethyl ether, which then react with aniline to form N-methylated products .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of N-Methyleneaniline Hydrochloride, where the nitrogen is not methylated.
Dimethylaniline: A compound where the nitrogen is substituted with two methyl groups.
Toluidines: Compounds where the aniline ring is substituted with a methyl group at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to act as a methylating agent and its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance .
Properties
Molecular Formula |
C7H8ClN |
|---|---|
Molecular Weight |
141.60 g/mol |
IUPAC Name |
N-phenylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |
InChI Key |
QETIRTRTMTXUDW-UHFFFAOYSA-N |
Canonical SMILES |
C=NC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
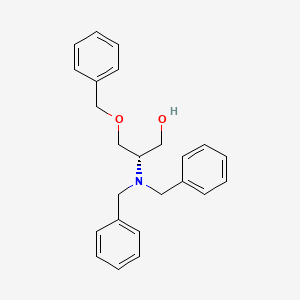
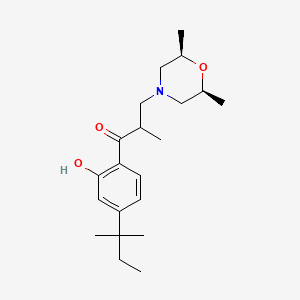

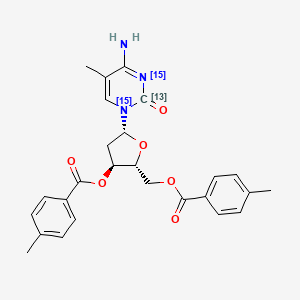
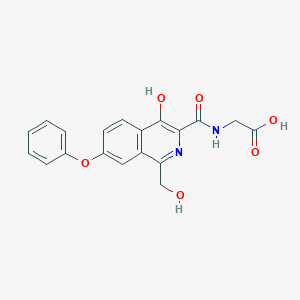


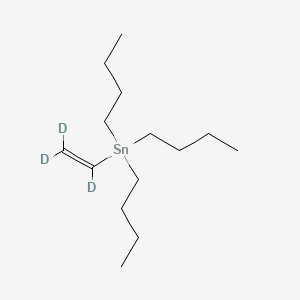
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
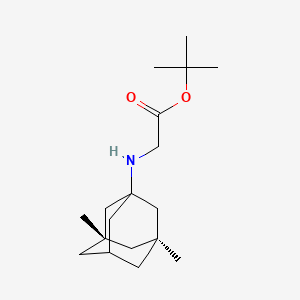
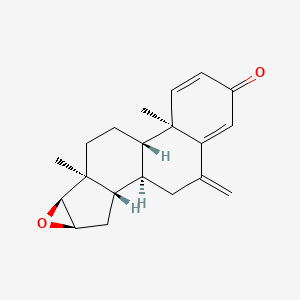
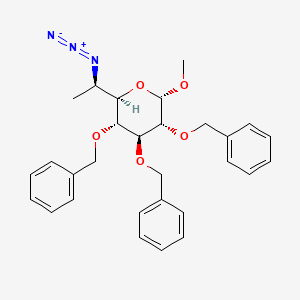
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
